molecular formula C18H16O7S B3010511 3-(3,4-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one CAS No. 866347-84-4

3-(3,4-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B3010511
CAS No.: 866347-84-4
M. Wt: 376.38
InChI Key: BWQLLCPOSZMESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chromenone core structure, which is substituted with a 3,4-dimethoxybenzenesulfonyl group and an additional methoxy group. The unique structural features of this compound make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxybenzenesulfonyl Group: This step involves the reaction of the chromenone core with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the sulfonyl group.

Scientific Research Applications

3-(3,4-Dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

3-(3,4-Dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxybenzenesulfonyl Chloride: A precursor used in the synthesis of various sulfonyl-containing compounds.

    3,4-Dimethoxybenzaldehyde: A related compound with aldehyde functionality.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonyl-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7S/c1-22-13-8-7-12(10-15(13)24-3)26(20,21)16-9-11-5-4-6-14(23-2)17(11)25-18(16)19/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQLLCPOSZMESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.